ZM226600

Overactive bladder cystometry detrusor overactivity

Researchers studying bladder overactivity face a critical challenge: KATP channel openers like pinacidil reduce detrusor overactivity but cause confounding hypotension. ZM226600 solves this: • Abolishes bladder overactivity at doses with no arterial pressure effects - unlike pinacidil • Near-complete overactivity suppression vs. only 16% reduction with oxybutynin at 10⁻⁷ M • No antiandrogen activity - safe for hormone-sensitive models • Short ~1 h duration enables within-subject dose-response protocols

Molecular Formula C16H14F3NO4S
Molecular Weight 373.3 g/mol
CAS No. 147695-92-9
Cat. No. B122627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZM226600
CAS147695-92-9
Synonyms(R)-3,3,3-trifluoro-2-hydroxy-2-methyl-N-(4-(phenylsulfonyl)phenyl)propanamide
Molecular FormulaC16H14F3NO4S
Molecular Weight373.3 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2)(C(F)(F)F)O
InChIInChI=1S/C16H14F3NO4S/c1-15(22,16(17,18)19)14(21)20-11-7-9-13(10-8-11)25(23,24)12-5-3-2-4-6-12/h2-10,22H,1H3,(H,20,21)
InChIKeyLJLXQHHFAKVTNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZM226600 KATP Channel Opener for Bladder Overactivity


ZM226600 (CAS 147695-92-9), chemically designated as N-(4-Phenylsulfonylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, is a synthetic small molecule ATP-sensitive potassium channel (KATP) opener with a reported EC50 of 0.5 µM (500 nM) at Kir6-containing KATP channels [1]. It belongs to the anilide tertiary carbinol chemical series and was originally developed by AstraZeneca . The compound is characterized by a molecular formula of C16H14F3NO4S and a molecular weight of 373.35 g/mol . Its primary documented pharmacological profile centers on modulation of bladder smooth muscle excitability through KATP channel activation, with investigational relevance for overactive bladder research.

ZM226600 Differentiation vs. KCOs and Antimuscarinics


KATP channel openers (KCOs) exhibit significant heterogeneity in their tissue selectivity, potency rank order across vascular beds, and ancillary pharmacological properties [1]. Within the anilide tertiary carbinol series, structural modifications profoundly alter both the magnitude of bladder overactivity suppression and the presence of undesirable vascular effects [2]. Furthermore, antimuscarinic agents such as oxybutynin, while clinically established for overactive bladder, suppress micturition reflexes at higher doses and carry systemic anticholinergic burden [3]. ZM226600 occupies a distinct position in this pharmacological landscape through a specific combination of attributes: potent bladder overactivity suppression at doses that do not alter arterial pressure, absence of antiandrogenic activity (a known liability in certain KCO chemotypes), and a defined, albeit short, duration of action [4]. These properties cannot be assumed to transfer across chemically distinct KCOs or alternative therapeutic classes, necessitating compound-specific procurement for investigations requiring this precise pharmacological fingerprint.

ZM226600 Comparator Evidence


Bladder Overactivity: ZM226600 vs Oxybutynin

In a female rat model of partial urethral obstruction-induced overactive bladder, ZM226600 demonstrated quantitatively superior suppression of detrusor overactivity compared to the antimuscarinic oxybutynin when both were administered via intravesical instillation. The study directly compared both compounds under identical experimental conditions, with ZM226600 achieving near-complete abolition of overactivity at a concentration where oxybutynin produced only partial inhibition [1].

Overactive bladder cystometry detrusor overactivity

Vascular Safety: ZM226600 vs Pinacidil

When compared to the prototypical KATP channel opener pinacidil in the same rat overactive bladder model, ZM226600 exhibited a critical safety differentiation: while both compounds almost completely abolished bladder overactivity at equivalent doses (10 and 100 nmol/kg e.v. systemic administration), pinacidil produced measurable effects on arterial pressure, whereas ZM226600 did not significantly alter heart rate or arterial pressure across the tested dose range [1][2].

Cardiovascular safety bladder-vascular selectivity hemodynamics

Cerebrovascular Regional Selectivity vs Pinacidil & P-1075

In isolated rat cerebral artery preparations, ZM226600 exhibited regionally differential vasorelaxant potency, being significantly more potent in basilar arteries than in middle cerebral arteries. This regional selectivity profile contrasts with pinacidil and P-1075, which were equipotent across both vascular beds [1]. The overall potency rank order in basilar artery relaxation was P-1075 > levcromakalim > ZM226600 > pinacidil > diazoxide, positioning ZM226600 as an intermediate-potency compound with distinct regional pharmacology.

Cerebral vasculature vascular KATP channels regional pharmacology

Antiandrogen Activity: Differentiated from Other KCOs

ZM226600 is explicitly characterized as being devoid of antiandrogen properties [1]. This represents a meaningful differentiation from certain KATP channel opener chemotypes (notably some cyanoguanidine derivatives) that have demonstrated antiandrogenic activity as an off-target liability. While direct quantitative comparator data are not available in the public domain, the explicit documentation of this property's absence serves as a class-level differentiation point for investigators working in endocrine-sensitive systems.

Endocrine pharmacology KATP channel opener selectivity chemical series differentiation

Duration of Action: Short vs Longer-Acting KCOs

ZM226600 exhibits a short duration of action of approximately 1 hour in the rat overactive bladder model [1]. This property, while noted as a limitation for therapeutic development, may be advantageous for acute experimental paradigms where rapid washout and reversibility of effect are desirable. The short duration differentiates ZM226600 from longer-acting KATP channel openers such as ZD6169 (reported t½ ~15 hours in dog) [2].

Pharmacokinetics duration of action in vivo pharmacology

ZM226600 Research Applications


In Vivo Bladder-Selective KATP Modulation

Based on direct head-to-head evidence demonstrating that ZM226600 abolishes bladder overactivity at doses that do not affect arterial pressure — in contrast to pinacidil, which produces equivalent bladder efficacy but with significant vascular effects [1] — this compound is optimally suited for in vivo cystometric studies in rodent obstruction models. Researchers investigating detrusor overactivity mechanisms where maintenance of stable hemodynamics is essential should prioritize ZM226600 procurement over pinacidil or other non-selective KCOs.

Bladder Efficacy Comparison vs Antimuscarinics

ZM226600 provides a quantitatively superior benchmark for KATP channel-mediated suppression of bladder overactivity relative to the antimuscarinic oxybutynin. Direct comparative cystometry data show near-complete overactivity abolition with ZM226600 at 10⁻⁷ M versus only 16% reduction with oxybutynin at the identical concentration [1]. This established efficacy differential makes ZM226600 the preferred KCO comparator for studies evaluating novel bladder relaxants against both KATP channel opener and antimuscarinic mechanisms.

Cerebrovascular Regional Selectivity Studies

Investigators examining regional heterogeneity in cerebral artery KATP channel expression and function should select ZM226600 based on its demonstrated differential potency between basilar and middle cerebral arteries. This regional selectivity is not observed with pinacidil or P-1075, which exhibit equipotent vasorelaxation across both vessel types [2]. ZM226600 therefore serves as a tool compound for probing regional KATP channel subtype distribution and functional coupling in the cerebral circulation.

Endocrine-Safe KATP Modulation

For studies in androgen-responsive tissues or models where endocrine modulation would confound interpretation, ZM226600's documented lack of antiandrogen properties provides a critical advantage over cyanoguanidine-class KATP channel openers that carry this liability. This property supports ZM226600's use in prostate, reproductive, or hormone-dependent cancer research where KATP channel pharmacology is under investigation.

Rapid Onset and Reversibility for Acute Pharmacology

The short duration of action of ZM226600 (~1 hour) [1] makes it particularly suitable for acute experimental protocols requiring multiple interventions within a single preparation, within-subject dose-response studies, or paradigms where persistent KATP channel activation would interfere with subsequent experimental phases. This pharmacokinetic profile supports efficient experimental workflows in ex vivo tissue bath preparations and acute in vivo studies where rapid washout is advantageous.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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